molecular formula C12H13NO4 B14873246 1-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid

1-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B14873246
M. Wt: 235.24 g/mol
InChI Key: OAZZCATVJXBHFR-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with pyrrolidine-2,5-dione under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed for several hours, followed by purification through recrystallization .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound with high purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and yield.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

1-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13NO4/c1-17-9-4-2-8(3-5-9)13-10(12(15)16)6-7-11(13)14/h2-5,10H,6-7H2,1H3,(H,15,16)

InChI Key

OAZZCATVJXBHFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(CCC2=O)C(=O)O

Origin of Product

United States

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